molecular formula C16H18N2O3 B258903 7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione

7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione

Cat. No. B258903
M. Wt: 286.33 g/mol
InChI Key: IXBJSDBHABLQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has a unique molecular structure, making it an interesting candidate for various applications.

Scientific Research Applications

7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

Mechanism of Action

The mechanism of action of 7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione is not fully understood. However, it has been hypothesized that this compound exerts its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Furthermore, it has been shown to inhibit the aggregation of amyloid beta peptides, which can prevent the formation of amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione in lab experiments is its unique molecular structure, which can provide insights into the structure-activity relationship of heterocyclic compounds. Additionally, this compound has shown promising results in various scientific research applications, which can make it an attractive candidate for further studies. One limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione. One direction is to further investigate its anti-cancer properties, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies can be conducted to determine the mechanism of action of this compound, which can provide insights into its potential therapeutic uses. Furthermore, studies can be conducted to determine the safety and efficacy of this compound in animal models, which can provide a basis for future clinical trials.

Synthesis Methods

The synthesis of 7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and 2-aminobenzoic acid to form 2-(2-nitrophenyl)benzoic acid. This compound is then reduced to 2-(2-aminophenyl)benzoic acid, which is further reacted with butyl isocyanate and phosgene to form the final product.

properties

Product Name

7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione

InChI

InChI=1S/C16H18N2O3/c1-2-3-9-18-12-7-5-4-6-11(12)14-13(16(18)20)15(19)17-8-10-21-14/h4-7H,2-3,8-10H2,1H3,(H,17,19)

InChI Key

IXBJSDBHABLQAS-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)C(=O)NCCO3

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)C(=O)NCCO3

Origin of Product

United States

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